3-((2-Aminocyclohexyl)methyl)-o-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexylamine group attached to a methyl group, which is further connected to an o-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminocyclohexyl)methyl)-o-toluidine typically involves the following steps:
Cyclohexylamine Preparation: Cyclohexylamine can be synthesized by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts.
Formation of the Intermediate: The intermediate compound is formed by reacting cyclohexylamine with formaldehyde under acidic conditions to yield 2-aminocyclohexylmethylamine.
Final Coupling: The final step involves coupling the intermediate with o-toluidine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminocyclohexyl)methyl)-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-((2-Aminocyclohexyl)methyl)-o-toluidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a single amine group attached to a cyclohexane ring.
o-Toluidine: An aromatic amine with a methyl group attached to the benzene ring.
Uniqueness
3-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its combined cyclohexylamine and o-toluidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications that simpler analogs cannot achieve.
Properties
CAS No. |
93091-07-7 |
---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
3-[(2-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-11(6-4-8-13(10)15)9-12-5-2-3-7-14(12)16/h4,6,8,12,14H,2-3,5,7,9,15-16H2,1H3 |
InChI Key |
AZNLWJWNABNYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CC2CCCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.